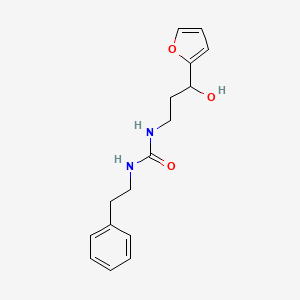

1-(3-(呋喃-2-基)-3-羟基丙基)-3-苯乙基脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “1-(3-(Furan-2-yl)-3-hydroxypropyl)-3-phenethylurea” is a complex organic molecule that contains a furan ring, a phenethyl group, and a urea group . Furan is a five-membered aromatic ring with four carbon atoms and one oxygen atom . Phenethyl refers to a two-carbon chain (ethyl) attached to a phenyl group, which is a six-carbon aromatic ring (benzene). Urea is a functional group consisting of a carbonyl group flanked by two amine groups.

Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as FT-IR, FT-Raman, UV–VIS, and NMR spectroscopy . These techniques are commonly used for structural elucidation of compounds along with the study of geometrical and vibrational properties .Chemical Reactions Analysis

The chemical reactions involving furan derivatives can be quite diverse . For example, furfural can react with nitromethane, urea, and thiourea to form various products .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely depend on its specific structure. For example, furan is a colorless, flammable, highly volatile liquid with a boiling point close to room temperature . It’s soluble in common organic solvents, including alcohol, ether, and acetone, and is slightly soluble in water .科学研究应用

- Furan-phenethylurea derivatives have demonstrated good antimicrobial activity against yeast-like fungi, including Candida albicans . These compounds could be explored further for their potential as antifungal agents.

- Some chalcones derived from furan-phenethylurea exhibit cytotoxic effects against lung carcinoma cells . Investigating their mechanism of action and optimizing their structure could lead to novel anticancer therapies.

- Furan-phenethylurea derivatives have been evaluated for their antifungal activity against Candida spp. . Understanding their mode of action and exploring their efficacy against other fungal pathogens is crucial.

- Researchers have designed and synthesized nitrofurantoin analogues containing furan scaffolds, some of which incorporate furan-phenethylurea moieties. These compounds were tested against gram-positive bacteria . Further studies could explore their antibacterial potential.

- The synthesis of 3-aryl-3-(furan-2-yl)propenoic acid derivatives involves hydroarylation of the carbon–carbon double bond under superelectrophilic activation conditions in triflic acid (TfOH) . Investigating the mechanism and optimizing reaction conditions could enhance synthetic strategies.

- Interestingly, some synthesized nitrofurantoin analogues containing furan-phenethylurea scaffolds were biologically inert against Staphylococcus aureus and Streptococcus faecium . Understanding the reasons behind this inertness could guide further modifications.

Antimicrobial Activity

Cytotoxic Effects

Antifungal Properties

Nitrofurantoin Analogues

Superelectrophilic Activation Conditions

Biological Inertness

作用机制

Target of Action

Furan derivatives have been found to demonstrate antimicrobial activity against yeast-like fungi candida albicans, escherichia coli, and staphylococcus aureus . This suggests that the compound may interact with targets within these microorganisms.

Mode of Action

Furan derivatives have been found to inhibit the invasion and migration of ht1080 human fibrosarcoma cells by inhibiting mmp-2 and mmp-9, modulating the process of angiogenesis . This suggests that the compound may interact with its targets, leading to changes in cellular processes such as cell migration and angiogenesis.

Pharmacokinetics

Furan derivatives have been synthesized from furfural, 5-hydroxymethylfurfural, and its derivatives by aldol condensation This suggests that the compound may be metabolized through similar pathways

Result of Action

Furan derivatives have been found to demonstrate antimicrobial activity and inhibit the invasion and migration of HT1080 human fibrosarcoma cells . This suggests that the compound may have similar effects at the molecular and cellular level.

Action Environment

The optoelectronic properties of a nitrobenzene-substituted 1,3,4-oxadiazole derivative were found to be influenced by the solvent environment . This suggests that the action of 1-(3-(Furan-2-yl)-3-hydroxypropyl)-3-phenethylurea may also be influenced by environmental factors such as the solvent environment.

安全和危害

未来方向

属性

IUPAC Name |

1-[3-(furan-2-yl)-3-hydroxypropyl]-3-(2-phenylethyl)urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O3/c19-14(15-7-4-12-21-15)9-11-18-16(20)17-10-8-13-5-2-1-3-6-13/h1-7,12,14,19H,8-11H2,(H2,17,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCSUAEWMGQHTNC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)NCCC(C2=CC=CO2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-(Furan-2-yl)-3-hydroxypropyl)-3-phenethylurea | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(2-(1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzamide](/img/structure/B2411317.png)

![Tert-butyl N-[(1S,3R,4R)-3-(aminomethyl)-4-hydroxycyclopentyl]carbamate](/img/structure/B2411319.png)

![(E)-4-(N-butyl-N-ethylsulfamoyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2411321.png)

![Methyl 2-[(4-ethoxy-4-oxobutanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2411324.png)

![methyl 5-((8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)methyl)furan-2-carboxylate](/img/structure/B2411327.png)

![5-(9H-Fluoren-9-ylmethoxycarbonyl)-6-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B2411329.png)

![N-benzyl-2-{[3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}acetamide](/img/structure/B2411333.png)

![(E)-({4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]phenyl}methylidene)[(3-methoxyphenyl)methoxy]amine](/img/structure/B2411334.png)